4-methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione
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Overview
Description
4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione includes a pyrrole ring fused with a triazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione can be achieved through several methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method typically involves the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: Finally, the prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by Cs2CO3/DMSO, to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Pyrrolo[2,1-f][1,2,4]triazine: Used in cancer therapy as a kinase inhibitor.
Uniqueness
4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione is unique due to its specific ring structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
182482-39-9 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione |
InChI |
InChI=1S/C7H9N3O2/c1-4-8-9-7(12)5-2-3-6(11)10(4)5/h5H,2-3H2,1H3,(H,9,12) |
InChI Key |
AXCVXQYKARABII-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C2N1C(=O)CC2 |
Canonical SMILES |
CC1=NNC(=O)C2N1C(=O)CC2 |
Synonyms |
Pyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, 8,8a-dihydro-4-methyl- (9CI) |
Origin of Product |
United States |
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